2-Bromo-4-methylaniline
Overview
Description
2-Bromo-4-methylaniline is a brominated aniline derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 2-Bromo-4-methylaniline, they do provide insights into related bromoaniline compounds and their chemical behavior, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-4-methylaniline.
Synthesis Analysis
The synthesis of bromoaniline derivatives is a topic of interest in several studies. For instance, the synthesis of various brominated aniline derivatives, including 2-bromoaniline, is reported through selective monobromination of [14C]-aniline . Additionally, the synthesis of 4-bromo-2-methylaniline derivatives via Suzuki cross-coupling reactions is described, showcasing the versatility of bromoanilines in forming new compounds with potential non-linear optical properties .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives can be complex and is influenced by substituents on the aromatic ring. For example, the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provides insights into the structural changes brought about by different alkyl groups attached to the bromoaniline moiety . The molecular structures of these compounds were elucidated using single-crystal X-ray diffraction studies, which could be analogous to the structural analysis of 2-Bromo-4-methylaniline.
Chemical Reactions Analysis
Bromoanilines participate in various chemical reactions, such as electrophilic aromatic substitution and coupling reactions. The electrochemical oxidation of bromoanilines, including 4-bromoaniline, has been studied, revealing insights into the reaction mechanisms and the formation of dimerization products . These findings can help predict the electrochemical behavior of 2-Bromo-4-methylaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoanilines are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. The study on the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide salt discusses the properties of the resulting brominated polymer, such as high conductivity and specific morphology . These properties are relevant to the understanding of 2-Bromo-4-methylaniline's behavior in various environments and its potential applications.
Scientific Research Applications
Metabolic Pathways and Biotransformation
- Metabolism in Rat Liver Microsomes : 2-Bromo-4-methylaniline undergoes various metabolic reactions in rat liver microsomes, including side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines, azoxy, azo, and hydrazo derivatives. The rate of these metabolic reactions varies depending on the type of halogen substituent (Boeren et al., 1992).
Chemical Synthesis and Reactions
- Synthesis of Derivatives via Suzuki Cross-Coupling : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives are synthesized using Suzuki cross-coupling reactions, demonstrating the utility of 2-bromo-4-methylaniline in creating compounds with non-linear optical properties and diverse functional moieties (Rizwan et al., 2021).
- Synthesis of 4-Bromo-2-chlorotoluene : In the synthesis of 4-bromo-2-chlorotoluene, 2-bromo-4-methylaniline is a key intermediate, demonstrating its role in complex organic synthesis processes (Xu, 2006).
Applications in Material Science and Electrochemistry
- Synthesis of Biphenyl Carboxylic Acid Derivative : The compound is used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing its application in large-scale industrial chemistry (Ennis et al., 1999).
- Electrochemical Oxidation Studies : The electrochemical oxidation of 2-bromo-4-methylaniline and its derivatives is studied in aqueous sulfuric acid solutions, highlighting its relevance in electrochemical research and applications (Arias et al., 1990).
Synthesis of Dyes and Pharmaceutical Intermediates
- Preparation of Fluorane Dye : 2-Bromo-4-methylaniline is used in the synthesis of black fluorane dye, an important component in thermal papers. This application emphasizes its role in the synthesis of commercial dyes and pigments (Xie et al., 2020).
Biological Activity Studies
- Synthesis and Characterization of Schiff Bases : Schiff bases derived from 3-bromo-4-methyl aniline (a derivative of 2-bromo-4-methylaniline) have been synthesized and characterized for antimicrobial activity and potentiometric studies with various metal ions, showcasing its potential in biological activity studies (Upadhyay et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRJILIXQAAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060396 | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylaniline | |
CAS RN |
583-68-6 | |
Record name | 2-Bromo-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7092 | |
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Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-4-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3L8JW7L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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